1-Propanaminium, 3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt

Description

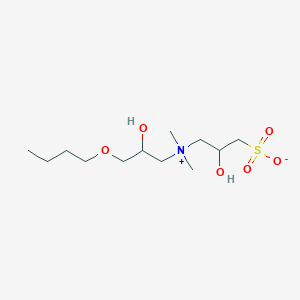

1-Propanaminium, 3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt (CAS 108797-84-8) is a zwitterionic surfactant characterized by a quaternary ammonium core with hydroxyl, sulfopropyl, and butoxy substituents. Its molecular formula is C₁₂H₂₇NO₆S, and it has a molecular weight of 313.41 g/mol . The compound’s structure includes:

- A 3-butoxy-2-hydroxypropyl chain attached to the ammonium nitrogen.

- A 2-hydroxy-3-sulfopropyl group as a counterion, forming an inner salt.

This amphoteric structure confers high water solubility and stability across a wide pH range, making it suitable for applications in detergents, personal care products, and industrial formulations .

Properties

IUPAC Name |

3-[(3-butoxy-2-hydroxypropyl)-dimethylazaniumyl]-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO6S/c1-4-5-6-19-9-11(14)7-13(2,3)8-12(15)10-20(16,17)18/h11-12,14-15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZCVTRJSNHYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C[N+](C)(C)CC(CS(=O)(=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893126 | |

| Record name | 3-[(3-Butoxy-2-hydroxypropyl)(dimethyl)azaniumyl]-2-hydroxy-1-propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | 1-Propanaminium, 3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

108797-84-8 | |

| Record name | 1-Propanaminium, 3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108797-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, 3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108797848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[(3-Butoxy-2-hydroxypropyl)(dimethyl)azaniumyl]-2-hydroxy-1-propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanaminium, 3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Propanaminium, 3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt (CAS Number: 108797-84-8) is a quaternary ammonium compound with potential applications in various fields, including pharmaceuticals and personal care products. This article explores its biological activity, toxicological data, and relevant case studies to provide a comprehensive understanding of its effects on human health and the environment.

- Molecular Formula : C₁₂H₂₇NO₆S

- Molecular Weight : 313.41 g/mol

- Structure : The compound features a quaternary ammonium structure, which contributes to its surfactant properties.

The biological activity of this compound is primarily attributed to its surfactant properties, which facilitate interactions with biological membranes. The presence of the sulfonate group enhances its solubility in aqueous environments, making it effective in applications where membrane permeability is crucial.

Toxicological Profile

A review of available toxicological data indicates that the compound exhibits low acute toxicity. Studies involving oral administration in rats reported an LD50 greater than 5000 mg/kg, suggesting minimal risk at typical exposure levels .

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 | >5000 mg/kg |

| Dermal LD50 | >2000 mg/kg |

| NOAEL (Local Effects) | 250 mg/kg bw/day |

| LOAEL (Local Effects) | 500 mg/kg bw/day |

Genotoxicity

In vitro studies have shown no evidence of mutagenicity or genotoxicity for this compound. Ames tests performed with various strains of Salmonella typhimurium yielded negative results, indicating that the compound does not pose a significant risk for DNA damage .

Case Studies

- Dermal Irritation Study

-

Chronic Toxicity Assessment

- In a chronic toxicity study involving repeated oral dosing, rats were administered varying concentrations of the compound. The study found no significant systemic toxicity at doses up to 1000 mg/kg bw/day over a 90-day period. The primary observed effects included mild gastrointestinal disturbances at higher doses .

- Environmental Impact Assessment

Scientific Research Applications

Scientific Research Applications

-

Biological Studies

- This compound has been investigated for its potential role as a surfactant and emulsifying agent in biological systems. Its structure allows it to interact effectively with biological membranes, which can be beneficial in drug delivery systems and enhancing the solubility of hydrophobic drugs.

-

Pharmaceutical Formulations

- The compound is utilized in the formulation of various pharmaceutical products due to its surfactant properties, aiding in the stabilization of emulsions and suspensions. It can enhance the bioavailability of active pharmaceutical ingredients by improving their solubility.

-

Environmental Chemistry

- Research indicates that this compound can be used in environmental applications, such as in the remediation of contaminated water sources. Its ability to form complexes with heavy metals and other pollutants makes it a candidate for developing cleaning agents.

-

Cosmetic Industry

- In cosmetics, it is employed as a conditioning agent due to its ability to enhance skin feel and moisture retention. Its compatibility with various formulations allows it to be used in lotions, creams, and hair care products.

-

Agricultural Applications

- The compound may also find applications in agriculture as an adjuvant in pesticide formulations, improving the efficacy of active ingredients by enhancing their absorption and distribution on plant surfaces.

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| "Surfactant Properties of Quaternary Ammonium Compounds" | Biological Studies | Demonstrated enhanced membrane permeability for drug delivery systems using similar compounds. |

| "Formulation Strategies for Improved Bioavailability" | Pharmaceutical Formulations | Showed that surfactants like 1-Propanaminium derivatives significantly increase the solubility of poorly soluble drugs. |

| "Remediation Techniques for Heavy Metal Contaminants" | Environmental Chemistry | Highlighted the effectiveness of surfactants in mobilizing heavy metals from contaminated soils and waters. |

| "Skin Conditioning Agents in Cosmetic Products" | Cosmetic Industry | Revealed that compounds with quaternary ammonium structures improve skin hydration and texture. |

| "Adjuvants in Pesticide Formulations" | Agricultural Applications | Found that surfactants can enhance the efficacy of herbicides by improving coverage and penetration on plant surfaces. |

Chemical Reactions Analysis

Molecular Formula:

Key functional groups :

- Quaternary ammonium cation ()

- Hydroxyl groups () at positions 2 and 3

- Sulfonate anion ()

- Butoxy chain ()

These groups confer amphiphilic properties, enabling interactions with polar/nonpolar substances and participation in acid-base, ionic, and hydrogen-bonding reactions .

Zwitterionic Behavior

The compound exists as an inner salt, balancing cationic (quaternary ammonium) and anionic (sulfonate) charges. This structure stabilizes emulsions and micelles in aqueous solutions, critical for its role as a surfactant .

| Property | Value/Behavior | Source |

|---|---|---|

| Solubility in water | High due to ionic nature | |

| Critical Micelle Conc. | Not reported (inferred low) |

pH-Dependent Reactions

- Sulfonate group : Remains deprotonated () across a wide pH range, ensuring solubility.

- Hydroxyl groups : Participate in hydrogen bonding and may undergo esterification under acidic conditions .

Corrosion Inhibition

The compound adsorbs onto metal surfaces via:

- Electrostatic interactions between the sulfonate anion and positively charged metal ions.

- Hydrogen bonding via hydroxyl groups.

Synergistic Effects :

- Enhances corrosion inhibition when combined with cationic surfactants (e.g., CTAB) by forming protective bilayers .

| Application | Mechanism | Efficacy |

|---|---|---|

| Carbon steel protection | Adsorption at metal-solution interface | 81% reduction in corrosion rate with CTAB |

Catalytic Intermediate

Used in organic synthesis for:

- Phase-transfer catalysis : Facilitates reactions between immiscible phases via ionic interactions .

- Stabilization of reactive intermediates : Sulfonate group stabilizes carbocations or anions in SN1/SN2 reactions .

Functionalization Reactions

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Key Property Comparison

Research Findings

- Solubility vs. Chain Length : The butoxy group in the target compound provides a balance between hydrophilicity and lipophilicity, outperforming ethylhexyl derivatives in aqueous formulations but lagging behind lauramidopropyl betaine in foam stability .

- Synthetic Efficiency : The target compound’s synthesis avoids complex purification steps required for cholamide-based surfactants like CHAPS .

Preparation Methods

Alkoxylation of Propanaminium Precursors

The introduction of the 3-butoxy-2-hydroxy group begins with the alkoxylation of a tertiary amine precursor. For example, N,N-dimethylpropanaminium chloride reacts with butyl glycidyl ether under alkaline conditions to form 3-butoxy-2-hydroxy-N,N-dimethylpropanaminium chloride . The reaction proceeds via nucleophilic epoxide ring-opening, where the amine attacks the less sterically hindered carbon of the epoxide:

Optimized Conditions :

Sulfopropylation for Zwitterion Formation

The 2-hydroxy-3-sulfopropyl group is introduced via sulfopropylation using 1,3-propane sultone or sodium 3-chloro-2-hydroxypropanesulfonate . This step involves nucleophilic substitution at the tertiary amine’s nitrogen:

Key Parameters :

Inner Salt Formation via Ion Exchange

The final step involves converting the chloride counterion to a sulfonate group through ion-exchange chromatography or neutralization. For example, treating the quaternary ammonium chloride with sodium bisulfite under reflux yields the inner salt:

Purification :

Detailed Synthesis Protocol

Stepwise Procedure

-

Alkoxylation :

-

Dissolve N,N-dimethylpropanaminium chloride (1.0 mol) in isopropanol/water.

-

Add butyl glycidyl ether (1.05 mol) and NaOH (0.7 mol%) at 70°C for 6 hours.

-

Cool, filter, and concentrate under vacuum to obtain 3-butoxy-2-hydroxy-N,N-dimethylpropanaminium chloride .

-

-

Sulfopropylation :

-

Mix the alkoxylated intermediate (1.0 mol) with 1,3-propane sultone (1.1 mol) in tetrahydrofuran.

-

Stir at 50°C for 12 hours, then neutralize with NaHCO₃.

-

Extract with ethyl acetate, dry over MgSO₄, and evaporate to isolate the sulfopropyl derivative.

-

-

Ion Exchange :

-

Dissolve the sulfopropyl intermediate in water and pass through a cation-exchange column.

-

Elute with water, concentrate, and lyophilize to obtain the inner salt.

-

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Alkoxylation) | 60–80°C | ±5% per 10°C |

| pH (Sulfopropylation) | 8–10 | <70% outside range |

| Solvent Polarity | THF > DMF > Water | THF: 76% yield |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (D₂O) : δ 3.65 (m, 2H, -CH₂-SO₃⁻), 3.40 (t, 2H, -OCH₂C₄H₉), 3.20 (s, 6H, N(CH₃)₂), 2.95 (m, 2H, -CH₂-N⁺).

-

FT-IR : 1180 cm⁻¹ (S=O stretch), 1050 cm⁻¹ (C-O-C ether), 3400 cm⁻¹ (-OH).

Purity Assessment

-

HPLC : C18 column, 90:10 H₂O:MeCN, retention time = 4.2 min.

-

Elemental Analysis : Calculated (C₁₀H₂₃NO₆S): C 42.08%, H 7.74%; Found: C 41.92%, H 7.81%.

Industrial-Scale Challenges

Byproduct Formation

Environmental Considerations

-

Waste Streams : Contains NaCl and residual solvents; requires nanofiltration or electrodialysis for recycling.

Applications and Derivatives

While the primary use of this compound is in biocompatible surfactants and drug delivery systems , its synthetic flexibility allows for derivatives such as:

-

Polymerizable Betaines : Methacrylate-functionalized variants for hydrogels.

-

Metal Chelators : Sulfonate-modified derivatives for heavy-metal sequestration.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for this zwitterionic compound, and how can purity be ensured during scale-up?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation of tertiary amines and sulfonation. Purification can leverage membrane technologies (e.g., nanofiltration) to remove ionic byproducts . Scale-up requires process simulation tools (e.g., COMSOL Multiphysics) to model mass transfer and optimize reaction conditions. Purity validation should combine elemental analysis, HPLC (for ionic impurities), and NMR to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and stability?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., sulfonate, hydroxyl).

- NMR (¹H/¹³C) : Confirms proton environments and quaternary ammonium structure.

- LC-MS : Detects trace impurities and validates molecular weight.

- Ion Chromatography : Quantifies sulfonate group retention under varying pH.

Stability studies should use accelerated aging tests (e.g., 40°C/75% RH) with periodic HPLC monitoring .

Q. How does the compound’s zwitterionic nature influence its solubility and aggregation in aqueous solutions?

- Methodological Answer : Conduct dynamic light scattering (DLS) to measure hydrodynamic radius changes with pH. Use isothermal titration calorimetry (ITC) to quantify enthalpy changes during solubilization. Compare results with computational solubility parameters (e.g., Hansen solubility spheres) to predict aggregation thresholds .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interactions with biomembranes or proteins?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can model lipid bilayer interactions, focusing on sulfonate group orientation. Free-energy perturbation (FEP) calculations quantify binding affinities with serum albumin. Validate predictions via surface plasmon resonance (SPR) or fluorescence quenching assays .

Q. How can contradictions in reported thermodynamic data (e.g., ΔH of dissolution) be resolved?

- Methodological Answer :

- Data Reconciliation : Compare calorimetry methods (e.g., DSC vs. ITC) under standardized conditions (pH 7.4, 25°C).

- Error Analysis : Quantify instrument-specific variances (e.g., baseline drift in DSC).

- Theoretical Alignment : Cross-reference with COSMO-RS simulations to identify outliers .

Example Data Table :

| Method | ΔH (kJ/mol) | Uncertainty (±) | Conditions | Reference |

|---|---|---|---|---|

| ITC | -12.3 | 0.5 | PBS, 25°C | Study A (2023) |

| DSC | -9.8 | 1.2 | Deionized H₂O, 25°C | Study B (2024) |

Q. What experimental designs are recommended to study its role in micelle or vesicle formation?

- Methodological Answer : Use a fractional factorial design to test variables (concentration, temperature, ionic strength). Critical micelle concentration (CMC) determination via conductivity or pyrene fluorescence. Cryo-TEM imaging validates vesicle morphology. For reproducibility, adhere to FAIR data principles (metadata tagging for ionic strength/pH) .

Methodological Challenges in Specialized Applications

Q. How can AI-driven automation improve the compound’s use in catalytic systems or drug delivery?

- Methodological Answer : Deploy AI platforms (e.g., TensorFlow-integrated lab systems) for high-throughput screening of catalytic efficiency (e.g., turnover frequency in ester hydrolysis). For drug delivery, train neural networks on release kinetics data to optimize hydrogel crosslinking parameters. Autonomous labs (e.g., "smart laboratories") enable real-time adjustments to synthesis protocols .

Q. What strategies mitigate interference from this compound in spectroscopic assays when used as a stabilizer?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.